4-(Methylamino)butanal is an organic compound characterized by the presence of a methylamino group attached to a butanal backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 103.16 g/mol. This compound typically appears as a colorless to light yellow liquid and is known for its moderate solubility in organic solvents such as chloroform and ethyl acetate . The compound's structure can be represented as follows:
textCH3 |H2N-C-CH2-CH2-CHO
Several methods exist for synthesizing 4-(methylamino)butanal:
4-(Methylamino)butanal has potential applications in various fields:
Interaction studies involving 4-(methylamino)butanal focus on its reactivity with various biological systems and synthetic pathways. Research indicates that it may interact with neurotransmitter receptors, although detailed mechanisms remain under investigation. Additionally, studies on its solubility and interaction with carbon dioxide suggest potential applications in gas absorption technologies .
Several compounds share structural similarities with 4-(methylamino)butanal, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Aminobutanal) | 42042-68-2 | 0.89 |
4-(Dimethylaminobutanol) | 42042-71-7 | 0.84 |
3-(Methylaminopropanol) | 13325-10-5 | 0.81 |
2-(Methylaminopropanol) | 40447-21-0 | 0.80 |
N,N-Dimethylaminobutanol | 67107-87-3 | 0.76 |
What sets 4-(methylamino)butanal apart from these similar compounds is its specific functional group arrangement that allows for distinct reactivity patterns, particularly in neuroactive contexts. The presence of both the aldehyde and methylamino functionalities enables unique interactions within biological systems that are not observed in the other listed compounds.